![molecular formula C19H19N3O B5764587 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline](/img/structure/B5764587.png)
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline, also known as PD153035, is a synthetic compound that is widely used in scientific research. It belongs to the class of quinazoline-based tyrosine kinase inhibitors and is known to selectively inhibit the activity of epidermal growth factor receptor (EGFR).
Wirkmechanismus
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from binding to ATP and subsequently inhibits the autophosphorylation of the receptor, which is required for downstream signaling. The inhibition of EGFR activity by 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline leads to the inhibition of cell proliferation and survival, which is why it is considered a potential anticancer agent.
Biochemical and Physiological Effects
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and survival, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline is a highly selective inhibitor of EGFR and has been extensively used in scientific research to study the role of EGFR in various biological processes. However, one of the limitations of 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline is its poor solubility in water, which can make it difficult to use in some experimental setups. In addition, 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has been shown to have off-target effects on other kinases, which can complicate data interpretation in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline in scientific research. One potential area of research is the development of more potent and selective EGFR inhibitors based on the structure of 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline. Another area of research is the investigation of the role of EGFR in non-cancerous diseases such as cardiovascular disease and diabetes. Finally, 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline can be used in combination with other drugs to enhance their efficacy in cancer treatment.
Synthesemethoden
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline can be synthesized using a multistep process that involves the reaction of 4-methylphenylacetonitrile with ethyl bromoacetate, followed by the reaction of the resulting compound with hydrazine hydrate to form 2-(4-methylphenyl) hydrazinecarboxamide. The final step involves the reaction of 2-(4-methylphenyl) hydrazinecarboxamide with 4-(4-morpholinyl)quinazoline-6-amine, resulting in the formation of 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has been extensively used in scientific research to study the role of EGFR in various biological processes, including cell proliferation, differentiation, and survival. It has been shown to inhibit the activity of EGFR in a dose-dependent manner, leading to the inhibition of downstream signaling pathways such as PI3K/Akt and MAPK/ERK. 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has also been used to investigate the role of EGFR in cancer, as overexpression of EGFR is commonly observed in various types of cancer.
Eigenschaften
IUPAC Name |
4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-6-8-15(9-7-14)18-20-17-5-3-2-4-16(17)19(21-18)22-10-12-23-13-11-22/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFMCJCLCBSLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6884026 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.